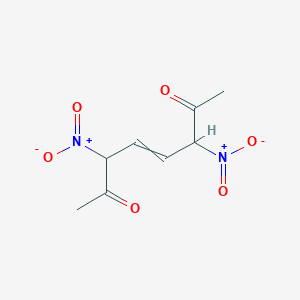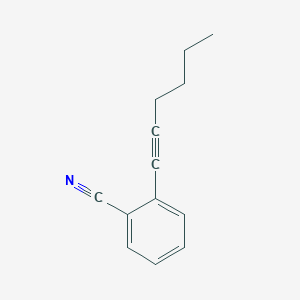![molecular formula C18H23ClSSn B14322842 ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane CAS No. 112122-84-6](/img/structure/B14322842.png)
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is an organotin compound that features a stannane (tin) core bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane typically involves the reaction of a stannane precursor with an appropriate organic halide. One common method is the reaction of trimethyltin chloride with 4-[1-chloro-2-(phenylsulfanyl)ethyl]benzyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane moiety can participate in nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form stannic derivatives or reduction to form stannous derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bond formed between the organic moiety of the stannane and another organic halide .
Scientific Research Applications
Chemistry
In chemistry, ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates .
Mechanism of Action
The mechanism of action of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane involves its ability to participate in nucleophilic substitution and coupling reactions. The stannane moiety acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the electron-donating properties of the trimethylstannyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar types of reactions.
Phenyltrimethylstannane: Another organotin compound with a phenyl group attached to the stannane core.
Uniqueness
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is unique due to its complex structure, which includes both a phenylsulfanyl group and a chlorinated ethyl group.
Properties
CAS No. |
112122-84-6 |
|---|---|
Molecular Formula |
C18H23ClSSn |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[4-(1-chloro-2-phenylsulfanylethyl)phenyl]methyl-trimethylstannane |
InChI |
InChI=1S/C15H14ClS.3CH3.Sn/c1-12-7-9-13(10-8-12)15(16)11-17-14-5-3-2-4-6-14;;;;/h2-10,15H,1,11H2;3*1H3; |
InChI Key |
MKOVCUJGBVUUHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1=CC=C(C=C1)C(CSC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


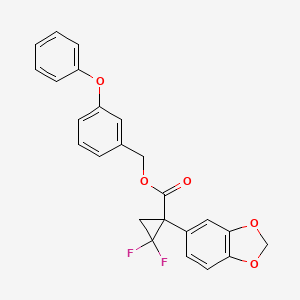
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
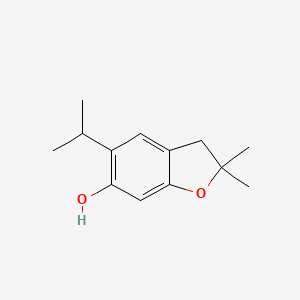
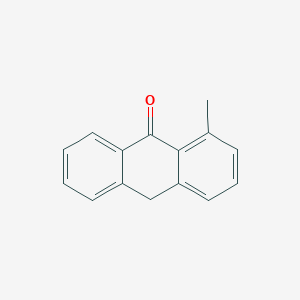

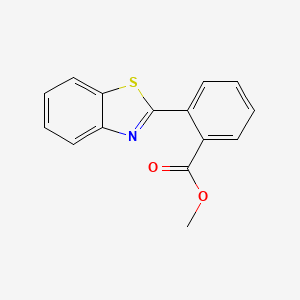
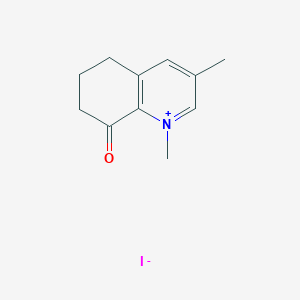
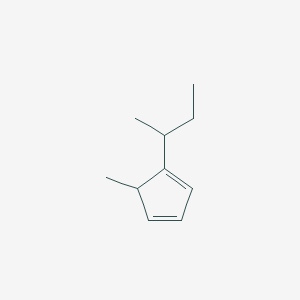
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

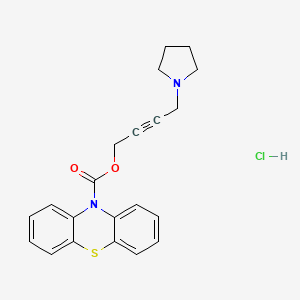
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
